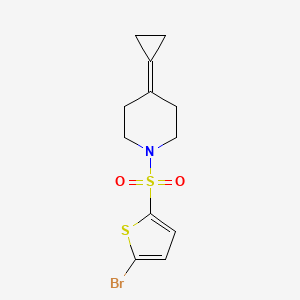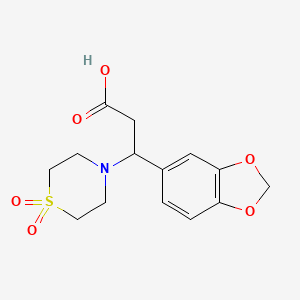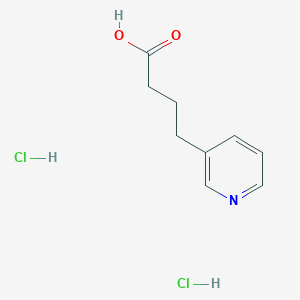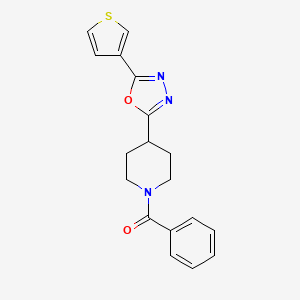
N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, a benzamide group, and a methoxy group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes that involve the formation of the various rings and functional groups . For example, a pyrazole ring might be formed through a condensation reaction, while a piperidine ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the benzamide and methoxy groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrazole ring might be susceptible to electrophilic substitution reactions, while the amide group in the benzamide portion of the molecule could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Antiviral Activity
This compound has been explored for its potential antiviral properties. Derivatives of similar structures have shown activity against plant viruses, such as the tobacco mosaic virus . The incorporation of certain functional groups can enhance the antiviral capabilities, making it a candidate for further research in developing plant antiviral agents.
Anti-tubercular Agents
Compounds with a similar backbone structure have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . The presence of the piperazine and pyrazole moieties suggests that this compound could be modified to target tubercular infections, contributing to the search for new and effective anti-TB drugs.
Carbonic Anhydrase Inhibition
The combination of sulfonamide and thiadiazole rings, which are structurally related to the compound , has been reported to act as carbonic anhydrase inhibitors . This suggests potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness by inhibiting the enzyme carbonic anhydrase.
Antifungal and Antibacterial Properties
Related compounds have been reported to possess antifungal and antibacterial properties . This indicates that with appropriate structural modifications, the compound could be developed into a pharmaceutical agent to combat fungal and bacterial infections.
Synthesis of Piperazine Derivatives
The piperazine moiety within the compound is of significant interest in pharmaceutical chemistry. Recent developments in the synthesis of piperazine derivatives highlight various methods, including cyclization and photocatalytic synthesis, which could be applied to this compound to create a range of biologically active molecules .
Agricultural Applications
Sulfonamide derivatives, which share a common structural feature with this compound, have shown herbicidal properties . This suggests potential applications in agriculture, where the compound could be tailored to control weed growth without harming crops.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-18(21)22(29)25-17-9-11-28(12-10-17)23(30)20-14-19(26-27-20)15-5-4-6-16(24)13-15/h2-8,13-14,17H,9-12H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQXJLVHRDDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)



